1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfo hydrogen sulfate
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfo hydrogen sulfate is a complex organic compound with a unique structure that combines an indene moiety with a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane involves several steps, starting with the preparation of the indene derivative. The indene derivative is then reacted with a diazepane precursor under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate
- 2,3-dihydro-1H-inden-1-one derivatives
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane stands out due to its unique combination of an indene moiety and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O7S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfo hydrogen sulfate |
InChI |
InChI=1S/C14H20N2.H2O7S2/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;1-8(2,3)7-9(4,5)6/h1-2,4-5,14-15H,3,6-11H2;(H,1,2,3)(H,4,5,6) |
InChI Key |
WXCCBWROJFDEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2CC3=CC=CC=C3C2.OS(=O)(=O)OS(=O)(=O)O |
Origin of Product |
United States |
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